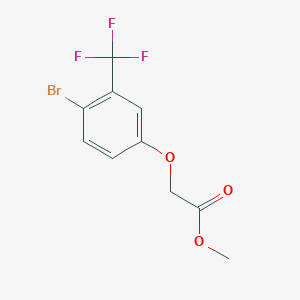

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate

CAS No.:

Cat. No.: VC13731018

Molecular Formula: C10H8BrF3O3

Molecular Weight: 313.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrF3O3 |

|---|---|

| Molecular Weight | 313.07 g/mol |

| IUPAC Name | methyl 2-[4-bromo-3-(trifluoromethyl)phenoxy]acetate |

| Standard InChI | InChI=1S/C10H8BrF3O3/c1-16-9(15)5-17-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 |

| Standard InChI Key | KUUHYQMZNCVJEV-UHFFFAOYSA-N |

| SMILES | COC(=O)COC1=CC(=C(C=C1)Br)C(F)(F)F |

| Canonical SMILES | COC(=O)COC1=CC(=C(C=C1)Br)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate (C₁₀H₈BrF₃O₃) features a benzene ring substituted at the 4-position with bromine and at the 3-position with a trifluoromethyl group. The phenoxyacetate moiety consists of an ether-linked acetic acid methyl ester. Key structural attributes include:

-

Molecular Formula: C₁₀H₈BrF₃O₃

-

Molecular Weight: 313.07 g/mol (calculated from isotopic composition).

-

Functional Groups: Bromo (Br), trifluoromethyl (CF₃), phenoxy (C₆H₄O), and methyl ester (COOCH₃).

The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the aromatic ring and activating it for electrophilic substitution at specific positions . Bromine, as a halogen, further modulates reactivity by offering sites for nucleophilic displacement or cross-coupling reactions.

Synthetic Routes and Methodologies

Precursor Selection and Bromination

Synthesis typically begins with 3-(trifluoromethyl)phenol, which undergoes bromination at the 4-position using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetic acid. The bromination regioselectivity is influenced by the directing effects of the trifluoromethyl group, which meta-directs electrophiles due to its electron-withdrawing nature .

Example Reaction:

Etherification and Esterification

The brominated phenol is then reacted with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate ester. This Williamson ether synthesis proceeds via nucleophilic substitution:

Industrial-scale production may employ continuous-flow reactors to optimize yield and purity.

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:

The trifluoromethyl group enhances lipophilicity, making the compound suitable for membrane penetration in bioactive molecules .

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom serves as a prime site for Suzuki-Miyaura or Ullmann coupling reactions, enabling aryl-aryl bond formation. For example, palladium-catalyzed coupling with boronic acids yields biaryl derivatives:

Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis to produce the carboxylic acid, which can be further functionalized:

Applications in Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume